molecular formula C12H20N4O2 B2586283 Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate CAS No. 2416229-39-3

Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate

Cat. No.: B2586283
CAS No.: 2416229-39-3
M. Wt: 252.318
InChI Key: LFRCLLVZKQZECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. The scaffold is substituted at position 2 with a methyl group and at position 3 with a tert-butyl carbamate moiety. This structure is characterized by its tetrahydropyrimidine ring (4,5,6,7-tetrahydro), which introduces conformational flexibility compared to fully aromatic analogs. The tert-butyl carbamate group serves as a protective moiety for the amine, enhancing stability and modulating solubility for synthetic or pharmacological applications.

Properties

IUPAC Name

tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8-9(14-11(17)18-12(2,3)4)10-13-6-5-7-16(10)15-8/h13H,5-7H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRCLLVZKQZECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCCNC2=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the condensation of appropriate hydrazine derivatives with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of tetrahydropyrazolo[1,5-a]pyrimidine compounds. Research indicates that these compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, a study demonstrated that similar pyrazolo compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development in oncology .

2. Treatment of Autoimmune Diseases
The compound has been investigated for its therapeutic potential in autoimmune diseases. A patent outlines its use in treating conditions such as rheumatoid arthritis and lupus by modulating immune responses. The mechanism involves inhibiting specific enzymes that contribute to inflammation and immune system dysregulation .

3. Neurological Disorders
Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate shows promise in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for conditions like Alzheimer's disease and Parkinson's disease. The compound's neuroprotective effects have been observed in preliminary studies focusing on oxidative stress reduction and neuronal survival .

Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrazolo derivatives, researchers found that this compound demonstrated significant inhibition of cell growth in breast cancer models. The study utilized MTT assays to quantify cell viability and assessed apoptosis through flow cytometry techniques .

Case Study 2: Autoimmune Disease Treatment
A clinical trial evaluated the efficacy of this compound in patients with rheumatoid arthritis. Results indicated a marked reduction in disease activity scores among participants treated with the compound compared to the placebo group. The trial emphasized the importance of further exploration into dosage optimization and long-term effects .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Features

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 3, 5, and 7 significantly altering physicochemical and biological properties. Key comparisons include:

Compound Name Position 3 Substitution Position 5 Substitution Position 7 Substitution Key Features
Target Compound tert-Butyl carbamate None None Flexible tetrahydropyrimidine ring; 2-methyl enhances steric bulk.
Tert-butyl 5-(4'-carbamoylbiphenyl-4-yl)-3-ethylpyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (134) Ethyl 4'-Carbamoylbiphenyl Pyridin-3-ylmethyl Enhanced π-π interactions from biphenyl; carbamoyl improves hydrophilicity.
Tert-butyl 3-bromo-5-(4'-(dimethylcarbamoyl)biphenyl-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (161) Bromo 4'-(Dimethylcarbamoyl)biphenyl Pyridin-3-ylmethyl Bromine enables further cross-coupling; dimethylcarbamoyl modulates polarity.
Tert-butyl 3-ethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidin-7-yl(pyridin-3-ylmethyl)carbamate (173) Ethyl Boronate ester Pyridin-3-ylmethyl Boronate ester facilitates Suzuki-Miyaura coupling for bioconjugation.
Ethyl (5R,7S)-5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (SYN isomer) Ethyl carboxylate Methyl (position 5 and 7) None Stereochemical complexity (syn/anti isomers); ester enhances reactivity.

Key Observations :

  • Position 3 : Bromo or ethyl substituents (e.g., compounds 134, 161, 173) introduce sites for further functionalization, whereas the target’s tert-butyl carbamate prioritizes stability.
  • Position 5 : Aryl or boronate groups (e.g., biphenyl in 134, boronate in 173) enhance π-stacking or cross-coupling utility, unlike the unsubstituted target.
Physicochemical Properties
  • NMR Signatures :
    • The tert-butyl group in carbamate derivatives consistently appears as a singlet at δ ≈ 1.39 ppm in ¹H NMR .
    • Aromatic protons in biphenyl-substituted analogs (e.g., 134, 161) resonate at δ 7.0–8.6 ppm, reflecting extended conjugation .
  • IR Spectroscopy : Carbamate carbonyl stretches are observed at ~1713 cm⁻¹ (e.g., compound 147) , consistent with the target’s expected profile.
  • Melting Points : Hydroxy- and carbamoyl-substituted derivatives (e.g., compound 174) exhibit higher melting points (195–196°C) due to hydrogen bonding , whereas brominated analogs (e.g., 161) are semi-solid .

Biological Activity

Tert-butyl N-(2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H17N3O2
  • Molecular Weight : 197.26 g/mol
  • CAS Number : 1698408-65-9

The compound features a tetrahydropyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it may modulate various signaling pathways relevant to inflammation and cell proliferation.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds in the pyrazolo-pyrimidine class have demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli with minimum inhibitory concentrations (MIC) around 250 µg/mL .

Inhibition of Enzymes

This compound may also act as an inhibitor of specific enzymes involved in inflammatory processes. For example:

  • p38 MAPK Inhibition : Similar pyrazolo-pyrimidines have been reported to inhibit the p38 MAPK pathway with IC50 values in the nanomolar range (e.g., 53 nM), suggesting potential applications in treating inflammatory diseases .

Synthesis and Evaluation

A systematic study conducted on related compounds involved synthesizing various derivatives of tetrahydropyrazolo-pyrimidines. These compounds were evaluated for their biological activity against different targets:

CompoundTargetIC50 Value (nM)Reference
Compound Ap38 MAPK53
Compound BTNFα Inhibition820
Compound CAntimicrobial (E. coli)250 µg/mL

These findings indicate that structural modifications can significantly impact biological efficacy.

Q & A

Q. How do steric and electronic effects influence regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization?

  • Methodological Answer : Electron-withdrawing groups (e.g., trifluoromethyl) at the 7-position direct electrophilic substitution to the 5-position. Steric hindrance from tert-butyl carbamate groups limits reactivity at the 3-position, as shown in deuterium exchange experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.